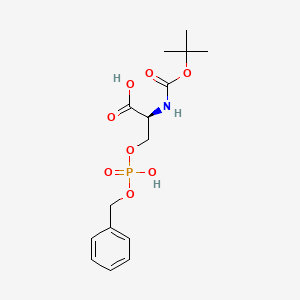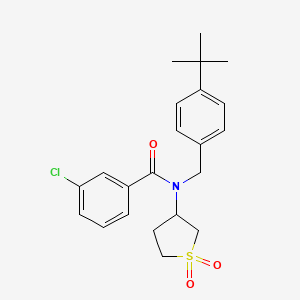![molecular formula C12H14N4O2S2 B12115513 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the intermediate 5-amino-1,3,4-thiadiazole.
Attachment of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the 5-amino-1,3,4-thiadiazole with a suitable thiol, such as thioglycolic acid, in the presence of a catalyst like zinc chloride.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, or acylating agents, can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, ring-opened products
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Thiadiazole derivatives are known for their electronic properties, making this compound of interest for the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biochemical pathways, particularly those involving sulfur and nitrogen metabolism.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the thiadiazole ring and sulfanyl group suggests potential interactions with metal ions or thiol-containing proteins, which could be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds share a similar thiadiazole core and sulfanyl group but differ in the arylacetamide moiety.
2-substituted-3-(5-amino-1,3,4-thiadiazol-2-yl) derivatives: These compounds have variations in the substituents attached to the thiadiazole ring, leading to different chemical and biological properties.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide is unique due to the specific combination of the thiadiazole ring, sulfanyl group, and methoxyphenyl-propanamide moiety. This unique structure may confer distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14N4O2S2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C12H14N4O2S2/c1-7(19-12-16-15-11(13)20-12)10(17)14-8-5-3-4-6-9(8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Clé InChI |
SKNMCCYJGWBCBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
